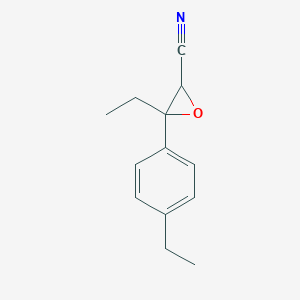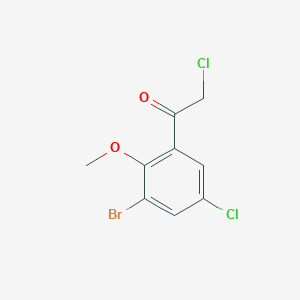
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, chlorine, and methoxy groups. The synthetic route may include:
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Formation of the Ethanone Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Potentially causing mutations or inhibiting DNA replication.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can be compared with similar compounds such as:
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone: Similar structure but lacks the additional chlorine atom on the ethanone group.
3-Bromo-5-chloro-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring.
(3-Bromo-5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the ethanone group.
Propriétés
Formule moléculaire |
C9H7BrCl2O2 |
|---|---|
Poids moléculaire |
297.96 g/mol |
Nom IUPAC |
1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-11)2-5(12)3-7(9)10/h2-3H,4H2,1H3 |
Clé InChI |
WMOZLZXSDTWFCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



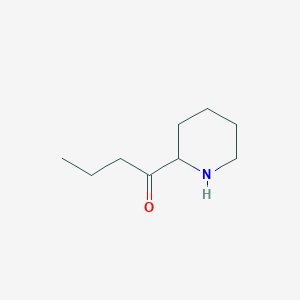

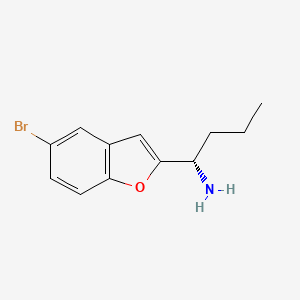
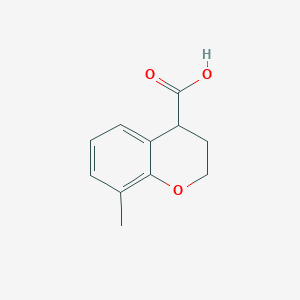
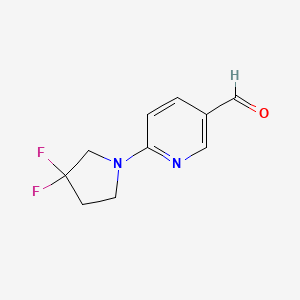
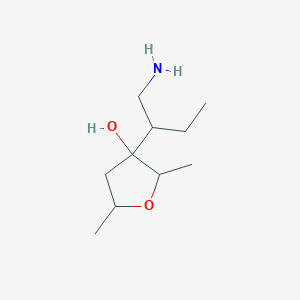
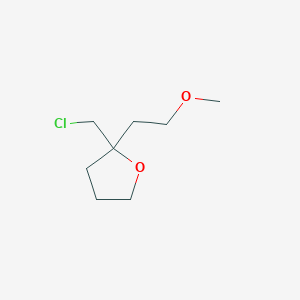
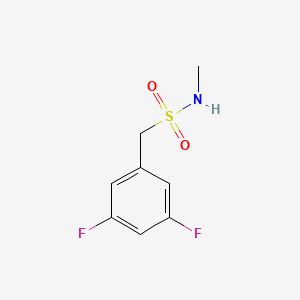
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

